molecular formula C19H15N5O3S B2912956 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1251579-48-2

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No. B2912956
CAS RN: 1251579-48-2
M. Wt: 393.42
InChI Key: BBIVYANILKLQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H15N5O3S and its molecular weight is 393.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activities

A series of compounds including 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone were synthesized and evaluated for their antimicrobial activities. These compounds displayed significant potency against various bacterial and fungal strains, highlighting their potential as antimicrobial agents. Furthermore, the antitubercular screening of these compounds showed increased potency against Mycobacterium tuberculosis, with specific derivatives demonstrating enhanced activity, attributed to the presence of electron-donating substituents. Docking studies further supported these findings, suggesting the compounds' effective binding to the enoyl reductase enzyme of M. tuberculosis (Venugopal et al., 2020).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various derivatives of the compound have been explored to enhance its biological activity. For example, derivatives synthesized from intermediate chalcones showed promising anti-tubercular activity. This includes detailed studies on the synthesis routes, spectral characterization, and structural analysis to identify potent candidates for further drug development (Venugopal et al., 2020).

Drug Design and Molecular Docking

The compound and its derivatives have also been subject to in silico analysis for predicting drug-likeness and pharmacokinetic properties. Such studies involve molecular docking to predict interactions with biological targets, aiding in the design of compounds with favorable activity profiles. This approach facilitates the identification of molecular features contributing to biological activity and helps in optimizing the compounds for better therapeutic efficacy (Pandya et al., 2019).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c25-16(11-28-19-21-14-3-1-2-4-15(14)26-19)24-9-13(10-24)18-22-17(23-27-18)12-5-7-20-8-6-12/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIVYANILKLQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=NC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

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